![molecular formula C18H13BrOS B14306370 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione CAS No. 111736-03-9](/img/structure/B14306370.png)
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyran-4-thione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 4-methylphenyl, followed by cyclization to form the pyran-4-thione ring. The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the pyran-4-thione ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydroxide: Used in nucleophilic substitution reactions.
Hydrogen peroxide: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the pyran-4-thione ring can participate in redox reactions. These reactions can lead to the formation of new chemical bonds and the alteration of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyran-4-thione ring.
2,6-Dibromo-4-methylphenol: Contains bromine atoms on a phenyl ring but lacks the pyran-4-thione structure.
Propiedades
Número CAS |
111736-03-9 |
|---|---|
Fórmula molecular |
C18H13BrOS |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)phenyl]-6-phenylpyran-4-thione |
InChI |
InChI=1S/C18H13BrOS/c19-12-13-6-8-15(9-7-13)18-11-16(21)10-17(20-18)14-4-2-1-3-5-14/h1-11H,12H2 |
Clave InChI |
HPCCRTNCJFMVBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


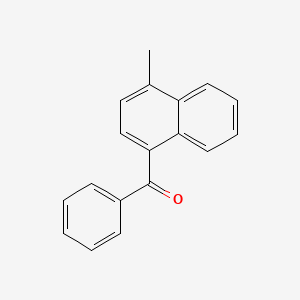
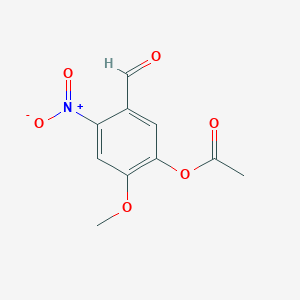
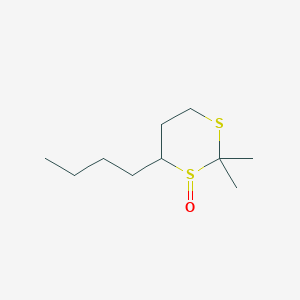
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
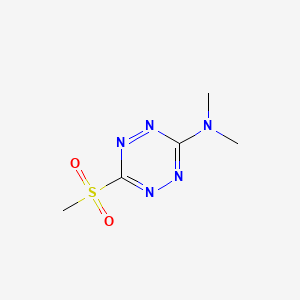
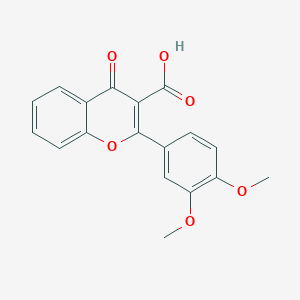
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
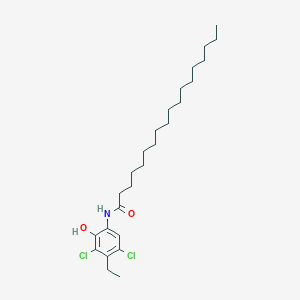
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

